molecular formula C21H27N3O2 B8089527 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8089527
M. Wt: 353.5 g/mol
InChI Key: KBDAVUJVUPXLAH-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This compound is a long-acting muscarinic antagonist, which means it can block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in patients with respiratory conditions .

Preparation Methods

The synthesis of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves several key steps. One common synthetic route includes the reaction of biphenyl-2-ylcarbamic acid with 1-(2-(methylamino)ethyl)piperidine under specific conditions to form the desired ester. The reaction typically requires the use of coupling agents and solvents to facilitate the formation of the carbamate bond .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .

Comparison with Similar Compounds

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate lies in its high selectivity for the M3 muscarinic receptors and its long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases .

Properties

IUPAC Name

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDAVUJVUPXLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a Parr hydrogenation flask was added biphenyl-2-ylcarbamic acid 1-[2-(benzylmethylamino)ethyl]piperidin-4-yl ester (40 g, 0.09 mol; prepared as described in Preparation 3) and EtOH (0.5 L). The flask was flushed with nitrogen gas and palladium on activated carbon (15 g, 10 wt % (dry basis), 37% wt/wt) was added along with acetic acid (20 mL). The mixture was kept on the Parr hydrogenator under a hydrogen atmosphere (˜50 psi) for 3 hours. The mixture was then filtered and washed with EtOH. The filtrate was condensed and the residue was dissolved in a minimal amount of DCM. Isopropyl acetate (10 volumes) was added slowly to form a solid which was collected to provide 22.0 g of the title compound (70% yield). MS m/z: [M+H+] calcd for C21H27N3O2, 354.2; found, 354.3. Rf=2.96 min (10-70 ACN:H2O, reverse phase HPLC).
Name
biphenyl-2-ylcarbamic acid 1-[2-(benzylmethylamino)ethyl]piperidin-4-yl ester
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

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